molecular formula C9H9N3OS B2852841 2-(1H-benzimidazol-2-ylsulfanyl)acetamide CAS No. 30065-26-0

2-(1H-benzimidazol-2-ylsulfanyl)acetamide

Cat. No.: B2852841
CAS No.: 30065-26-0
M. Wt: 207.25
InChI Key: PMNMEONYAKHOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound this compound is characterized by the presence of a benzimidazole ring attached to a sulfanylacetamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the carbon atom of chloroacetamide, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: 2-mercaptobenzimidazole, chloroacetamide

    Solvent: Ethanol or dimethyl sulfoxide (DMSO)

    Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

    Temperature: Reflux conditions (80-100°C)

    Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent (e.g., dichloromethane) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or amines

    Substitution: Halogenated or alkylated benzimidazole derivatives

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Explored for its potential as an anticancer agent and for its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzimidazole: A precursor in the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, known for its antioxidant and antimicrobial properties.

    Benzimidazole: The parent compound with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.

    2-(1H-benzimidazol-2-yl)ethanol:

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the sulfanylacetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMEONYAKHOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.